(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate
Description
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6-11H,2,5H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYJWQYODXHYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate typically involves the reaction of 4-propylbenzoic acid with (Z)-[amino(pyridin-2-yl)methylidene]amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity and quantity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : The target compound’s propyl group is shorter than the pentyl, heptyl, or dodecyl chains in analogs. Longer chains enhance hydrophobicity and may reduce crystallinity due to increased conformational flexibility .
- Isomerism : Analogs predominantly adopt the E-configuration at the imine bond, while the Z-configuration in the target compound could alter hydrogen-bonding patterns and molecular stacking .
- Substituent Position : Compounds in and use 3,3’- or 4,4’-methylenedianiline linkers, leading to meta- or para-substituted benzoates. The target compound lacks such linkers, suggesting distinct steric and electronic properties .
Hydrogen Bonding and Molecular Packing
The Z-configuration in the target compound may promote unique hydrogen-bonding motifs compared to E-isomers. Bernstein et al. (1995) highlight that imine geometry directly impacts supramolecular assembly, with Z-isomers favoring intramolecular H-bonds over intermolecular networks . This could result in distinct solid-state properties (e.g., solubility, thermal stability) relative to E-configured analogs.
Biological Activity
(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C14H16N3O2
- Molecular Weight : 256.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity through:
- Hydrogen Bonding : The presence of amino and pyridine groups allows for hydrogen bonding with target proteins.
- Electrostatic Interactions : The charged functional groups can engage in electrostatic interactions with oppositely charged residues in proteins.
These interactions may influence various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has shown that the compound possesses anticancer properties, particularly against breast cancer cell lines. In a study involving MCF-7 cells, the following observations were made:
- Cell Viability Reduction : Treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating that the compound may induce programmed cell death in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results showed promising activity against multi-drug resistant strains, suggesting its potential use in clinical settings. -
Evaluation of Anticancer Properties :
Another study focused on the anticancer effects of this compound on various cancer cell lines. The findings indicated that it not only inhibited growth but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies.
Comparative Analysis
When compared to structurally similar compounds such as (Z)-[amino(pyridin-2-yl)methylidene]amino 4-bromobenzoate and (Z)-[amino(pyridin-2-yl)methylidene]amino 4-chlorobenzoate, this compound shows distinct advantages:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| (Z)-[amino(pyridin-2-yl)methylidene]amino 4-bromobenzoate | Moderate | High |
| (Z)-[amino(pyridin-2-yl)methylidene]amino 4-chlorobenzoate | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
